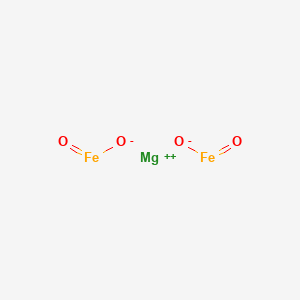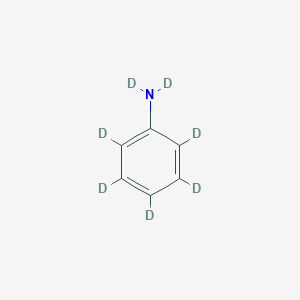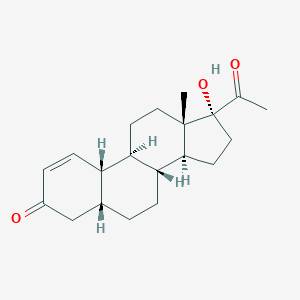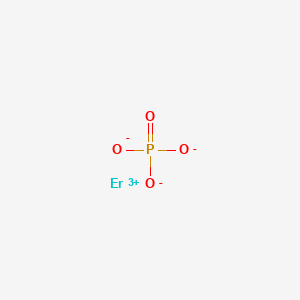
Erbium phosphate
Overview
Description
Erbium phosphate is a chemical compound composed of erbium, a rare earth element, and phosphate ions. It is represented by the chemical formula ErPO₄. This compound is known for its unique optical and luminescent properties, making it valuable in various scientific and industrial applications. The compound is typically found in crystalline form and exhibits high thermal stability and chemical durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium phosphate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves reacting erbium oxide (Er₂O₃) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The process involves mixing erbium oxide with a phosphate source, such as ammonium dihydrogen phosphate (NH₄H₂PO₄), and heating the mixture to temperatures above 1000°C. This method ensures the formation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Erbium phosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions, although this is less common due to its high stability.
Substitution: this compound can participate in substitution reactions where phosphate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) may be employed under controlled conditions.
Substitution: Reactions with other anions, such as sulfate (SO₄²⁻) or nitrate (NO₃⁻), can occur in aqueous solutions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of erbium.
Reduction: Lower oxidation state compounds or elemental erbium.
Substitution: New compounds with different anions replacing phosphate.
Scientific Research Applications
Erbium phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in bioimaging and biosensing applications due to its luminescent properties.
Medicine: Utilized in the development of medical imaging agents and therapeutic compounds.
Industry: Applied in the production of optical fibers, lasers, and other photonic devices.
Mechanism of Action
The mechanism of action of erbium phosphate is primarily related to its optical and luminescent properties. When erbium ions (Er³⁺) are excited by an external energy source, they emit light at specific wavelengths. This property is exploited in various applications, such as optical amplifiers and lasers. The molecular targets and pathways involved include the absorption and emission of photons, energy transfer processes, and interactions with other luminescent materials.
Comparison with Similar Compounds
Erbium phosphate can be compared with other similar compounds, such as:
Erbium oxide (Er₂O₃): While both compounds contain erbium, erbium oxide is primarily used in ceramics and glass manufacturing, whereas this compound is valued for its luminescent properties.
Erbium chloride (ErCl₃): This compound is used in the production of erbium-doped fibers and lasers, similar to this compound, but differs in its chemical composition and specific applications.
Erbium-doped phosphate glasses: These materials are used in optical amplifiers and lasers, similar to this compound, but are typically in glass form rather than crystalline.
This compound stands out due to its high thermal stability, chemical durability, and unique luminescent properties, making it a versatile compound in various scientific and industrial fields.
Properties
IUPAC Name |
erbium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULIUKARWFBDF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162269 | |
| Record name | Erbium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14298-38-5 | |
| Record name | Erbium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


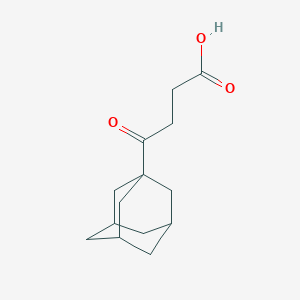
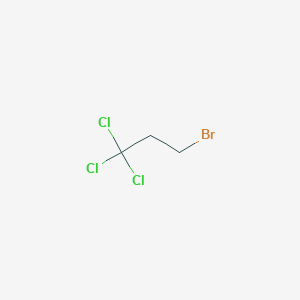
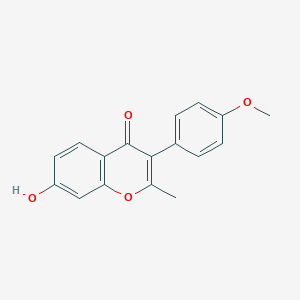
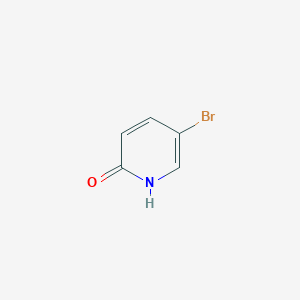
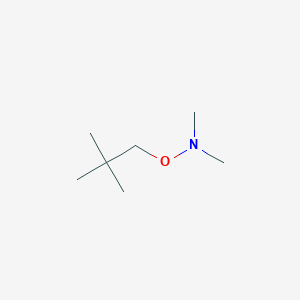
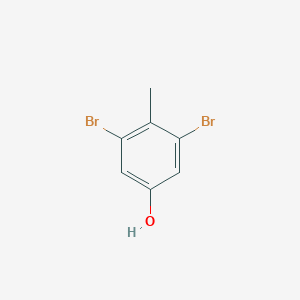
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran](/img/structure/B85234.png)

